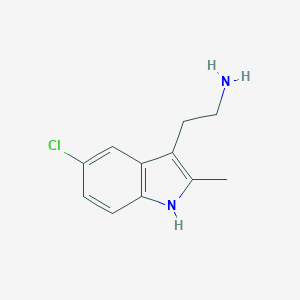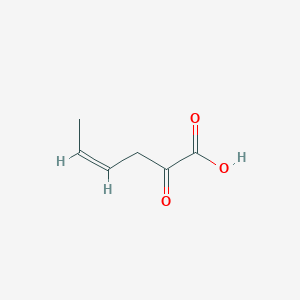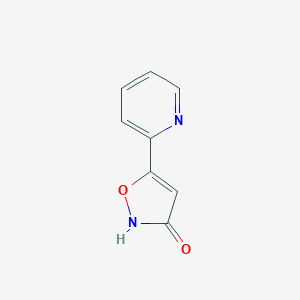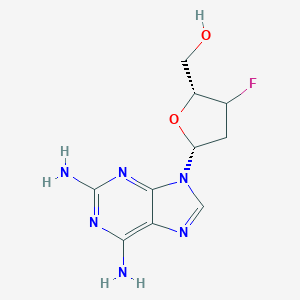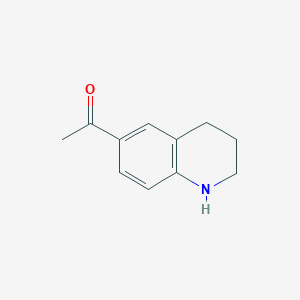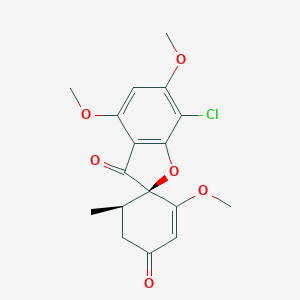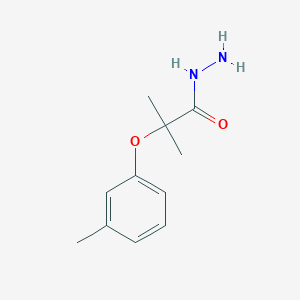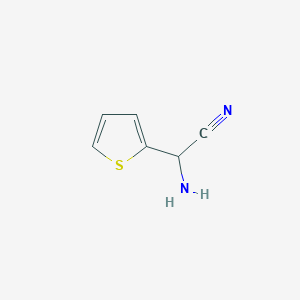![molecular formula C11H12N2O B045605 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one CAS No. 117311-09-8](/img/structure/B45605.png)
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one, commonly known as THN, is a chemical compound that has been of great interest in the scientific research community due to its potential applications in various fields. THN is a heterocyclic compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of THN involves the inhibition of specific enzymes and receptors in the body. THN has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. THN has also been shown to bind to the adenosine receptor, a G protein-coupled receptor that is involved in various physiological processes, including neurotransmission, inflammation, and immune response. The binding of THN to the adenosine receptor results in the inhibition of its activity, leading to various physiological effects.
生化和生理效应
THN has been shown to possess various biochemical and physiological effects, including anticancer, antiviral, and antimicrobial activities. THN has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of their growth and proliferation. THN has also been shown to inhibit the replication of viruses, including HIV and herpes simplex virus, and to possess antibacterial and antifungal properties. THN has been shown to modulate the activity of the adenosine receptor, leading to various physiological effects, including the regulation of neurotransmission, inflammation, and immune response.
实验室实验的优点和局限性
THN has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. THN can be synthesized using different methods, and its purity and yield can be optimized. THN is stable under various conditions, making it suitable for long-term storage and transport. THN has low toxicity, making it safe for use in lab experiments. However, THN also has limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins. These limitations can affect the accuracy and reproducibility of lab experiments.
未来方向
THN has several future directions for research, including the development of new synthesis methods, the evaluation of its potential applications in drug discovery, and the study of its mechanism of action at the molecular level. New synthesis methods for THN could improve the yield and purity of the compound, making it more accessible for research and development. The evaluation of THN's potential applications in drug discovery could lead to the development of new drugs for the treatment of various diseases. The study of THN's mechanism of action at the molecular level could provide insights into its pharmacological properties and potential side effects.
合成方法
The synthesis of THN has been achieved using different methods, including the reaction of 2-amino-1-naphthol with aldehydes or ketones, and the reaction of 2-naphthylamine with cyclic anhydrides. The former method involves the use of a catalyst such as p-toluenesulfonic acid and yields THN in good yields. The latter method involves the use of a solvent such as acetic anhydride and yields THN in moderate yields. The synthesis of THN has been optimized to improve the yield and purity of the compound.
科学研究应用
THN has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, THN has been evaluated for its anticancer, antiviral, and antimicrobial activities. THN has been shown to inhibit the growth of cancer cells and viruses, and to possess antibacterial and antifungal properties. In organic synthesis, THN has been used as a building block for the synthesis of other heterocyclic compounds. In material science, THN has been studied for its potential applications in the development of organic electronic devices.
属性
CAS 编号 |
117311-09-8 |
|---|---|
产品名称 |
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one |
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
1,3,5,6,7,8-hexahydrobenzo[f]benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h5-6H,1-4H2,(H2,12,13,14) |
InChI 键 |
OCAZINHLZPIDRF-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC3=C(C=C2C1)NC(=O)N3 |
规范 SMILES |
C1CCC2=CC3=C(C=C2C1)NC(=O)N3 |
同义词 |
Naphth[2,3-d]imidazol-2-ol, 5,6,7,8-tetrahydro- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





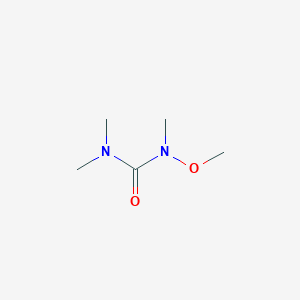
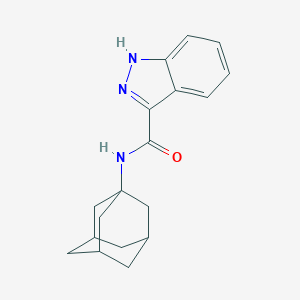
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
